molecular formula C8H19NO B8337381 2-(2-Ethylbutylamino)ethanol

2-(2-Ethylbutylamino)ethanol

Cat. No.: B8337381
M. Wt: 145.24 g/mol
InChI Key: NOKBDAJUQHJICZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Ethylbutylamino)ethanol is a secondary amine derivative of ethanolamine, characterized by a branched alkyl chain (2-ethylbutyl) attached to the amino group of the ethanolamine backbone. The compound’s general formula is C8H19NO, with a molecular weight of approximately 145.24 g/mol, assuming a structure analogous to 2-(dibutylamino)ethanol (MW 173.3 g/mol, ) but with a shorter branched chain. Its applications likely align with those of other ethanolamine derivatives, such as surfactants, corrosion inhibitors, or intermediates in pharmaceutical synthesis .

Properties

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

2-(2-ethylbutylamino)ethanol

InChI

InChI=1S/C8H19NO/c1-3-8(4-2)7-9-5-6-10/h8-10H,3-7H2,1-2H3

InChI Key

NOKBDAJUQHJICZ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CNCCO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(2-ethylbutylamino)ethanol with its closest analogues based on substituent groups and molecular characteristics:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Groups Key Properties
This compound C8H19NO ~145.24 Branched 2-ethylbutyl Higher hydrophobicity than linear-chain analogues; likely liquid at RT
2-Diethylaminoethanol (DEAE) C6H15NO 117.19 Two ethyl groups Colorless liquid, ammonia-like odor; bp ~130°C; soluble in water
2-(Dibutylamino)ethanol C10H23NO 173.3 Two linear butyl groups Higher viscosity and boiling point (bp ~250°C); limited water solubility
2-Butylaminoethanol C6H15NO 117.19 Single linear butyl group Lower viscosity than dibutyl analogue; used in pyrrolopyrimidine synthesis
2-(Methylamino)ethanol C3H9NO 75.11 Single methyl group Highly water-soluble; bp ~160°C; irritant

Key Observations :

  • Branching vs.
  • Molecular Weight Trends: Larger substituents (e.g., dibutyl) increase molecular weight and boiling points, as seen in 2-(dibutylamino)ethanol (MW 173.3 vs. DEAE’s 117.19) .

Research Findings and Data Gaps

  • Spectroscopic Data: NIST provides InChIKeys and IR spectra for analogues (e.g., 2-(phenylamino)ethanol, InChIKey MWGATWIBSKHFMR), aiding in structural validation .
  • Branched chains in this compound may alter biodegradability .
  • Synthetic Routes : While DEAE is produced via ethoxylation of diethylamine, the target compound may require specialized alkylation techniques due to its branched substituent .

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